Gevotroline

Description

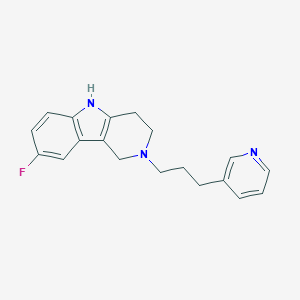

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-2-(3-pyridin-3-ylpropyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3/c20-15-5-6-18-16(11-15)17-13-23(10-7-19(17)22-18)9-2-4-14-3-1-8-21-12-14/h1,3,5-6,8,11-12,22H,2,4,7,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXHTPCHKSYGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCCC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

112243-58-0 (mono-hydrochloride) | |

| Record name | Gevotroline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107266068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00147989 | |

| Record name | Gevotroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107266-06-8 | |

| Record name | 8-Fluoro-2,3,4,5-tetrahydro-2-[3-(3-pyridinyl)propyl]-1H-pyrido[4,3-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107266-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gevotroline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107266068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gevotroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEVOTROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SZ6A2091Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Receptor Interactions of Gevotroline

Dopamine (B1211576) Receptor D2 Antagonism

The dopamine D2 receptor is a key target for many antipsychotic drugs. ebi.ac.ukpatsnap.com Gevotroline has been identified as a dopamine receptor D2 antagonist. ebi.ac.ukebi.ac.ukguidechem.com

Ligand Binding Profile and Receptor Deactivation

Dopamine D2 receptors are G protein-coupled receptors that primarily inhibit adenylyl cyclase activity upon activation. wikipedia.org Antagonists at the D2 receptor, such as this compound, bind to the receptor and prevent dopamine from binding and activating it, thereby deactivating the downstream signaling pathways. ebi.ac.ukpatsnap.com While older antipsychotics often showed low selectivity within the D2-like receptor family (binding to D2, D3, and D4), this compound has been described as having a modest affinity for the D2 receptor site. wikipedia.orgebi.ac.uk One study reported a weak affinity for the D2 receptor site with a Ki of 104 nM. ebi.ac.uk

Comparative Receptor Affinity and Selectivity Studies

Comparative studies are crucial for understanding the potential therapeutic profile and side effect liability of compounds. This compound has been noted for its balanced, modest affinity for D2 receptors. ebi.ac.ukwikipedia.org This balanced affinity, particularly in relation to its affinity for other receptors like 5-HT2, is often associated with atypical antipsychotic profiles and a potentially lower risk of certain motor side effects compared to compounds with high D2 selectivity. ebi.ac.uk Research on substituted gamma-carbolines, including this compound (referred to as Wy-47,384), indicated a potent and selective profile in preclinical psychopharmacological tests, suggesting antipsychotic efficacy with a low potential for extrapyramidal side effects. ebi.ac.uk

Serotonin (B10506) Receptor 5-HT2 Antagonism

Serotonin 5-HT2 receptors are a subfamily of serotonin receptors that bind the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). wikipedia.org this compound acts as a 5-HT2 receptor antagonist. ebi.ac.ukwikipedia.org The 5-HT2 subfamily includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. wikipedia.org

Ligand Binding and Functional Antagonism at 5-HT2 Receptors

This compound has been reported to have a modest affinity for 5-HT2 receptors. ebi.ac.ukwikipedia.org Functional antagonism at 5-HT2 receptors means that this compound blocks the activity of serotonin at these receptor sites. Activation of 5-HT2A receptors, for instance, can lead to neuronal excitation and behavioral effects. Antagonism at these receptors is a mechanism shared by many atypical antipsychotics and can contribute to their therapeutic effects. wikipedia.org

Implications for Behavioral Disorder Research Models

Antagonism of 5-HT2 receptors, particularly the 5-HT2A subtype, has been investigated in behavioral models relevant to psychiatric disorders. nih.govgu.se These models are used to characterize the potential clinical activity of compounds. nih.gov For example, studies using rodent models of hypoglutamatergia, which are argued to be related to positive symptoms of schizophrenia, have investigated the effects of 5-HT2A receptor antagonists. gu.se The involvement of 5-HT2 receptors in various behavioral responses suggests that compounds like this compound, with 5-HT2 antagonist properties, could have implications for research into conditions involving serotonergic dysregulation. nih.gov

Sigma Receptor Ligand Activity

This compound possesses high affinity for the sigma receptor. ebi.ac.ukwikipedia.org Sigma receptors are distinct proteins that bind various ligands and are classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes. cas.czwikipedia.org They are not structurally related to opioid receptors, as initially believed. wikipedia.org

This compound has been identified as a sigma ligand with relatively high affinity for sigma binding sites in brain tissue. ebi.ac.ukwikipedia.orgcas.czuni.lu Research suggests that central sigma receptor mechanisms may be involved in regulating the hypothalamic-pituitary-adrenal axis. nih.gov Studies in rats have shown that this compound can alter concentrations of corticosterone (B1669441) in plasma, suggesting an effect on this axis. ebi.ac.uknih.gov The pattern of neurochemical and neuroendocrinological responses to sigma ligands like this compound has been suggested to resemble those of atypical antipsychotics. ebi.ac.uk

High Affinity Binding to Sigma Receptor Subtypes

A prominent feature of this compound's pharmacological profile is its high affinity for sigma receptors. nih.govwikipedia.orgtocris.comwikipedia.orgmims.commims.com this compound is recognized as a sigma receptor ligand. tocris.comwikipedia.orgwikipedia.org This high-affinity binding to sigma sites in brain tissue has been a focus of research into its mechanism of action. wikidata.org

Role in Neuropsychiatric Pathophysiology

This compound was developed with the aim of addressing neuropsychiatric conditions, specifically schizophrenia. nih.govwikipedia.orgwikipedia.org The involvement of sigma receptors in certain neuropsychiatric disorders is hypothesized, partly due to their role in regulating the hypothalamic-pituitary-adrenal (HPA) axis. wikipedia.org this compound's preclinical profile, including its activity in psychopharmacological tests, was considered potent and selective, suggesting potential antipsychotic efficacy. nih.gov Studies involving sigma ligands, including this compound, have indicated potential interference with the uptake and release of neurotransmitters such as dopamine and serotonin, which are implicated in neuropsychiatric pathophysiology. mims.com The modulation of various receptors, including dopamine and serotonin receptors, by atypical antipsychotics like this compound is thought to contribute to their effects in mood disorders. uni.lu this compound has also been identified as an antipsychotic agent present in palm wine. guidechem.comnih.govnih.gov

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Central sigma receptor mechanisms are understood to be involved in the regulation of the HPA axis. mims.comnih.gov this compound is believed to increase activity within this neuroendocrine system. wikipedia.org The HPA axis is a crucial system that controls responses to stress and regulates numerous bodily processes, including mood and emotions. probes-drugs.org

Research in rats has demonstrated that this compound increases activity in the HPA axis, leading to elevated levels of corticosterone in plasma. mims.comnih.gov This effect was observed to be similar to that of the sigma agonist N-allyl-normetazocine (NAN; SKF-10047). mims.comnih.gov Studies have determined the effective dose 50% (ED50) for this compound in increasing plasma corticosterone levels in rats during both the acrophase (peak) and low activity phases of the circadian rhythm. mims.comnih.gov

| Compound | Circadian Phase | ED50 (µmol/kg) | Citation |

| This compound | Acrophase | 9.6 | mims.comnih.gov |

| This compound | Low Activity | 21.2 | mims.comnih.gov |

| BMY-14802 | Acrophase | 6.5 | mims.comnih.gov |

| BMY-14802 | Low Activity | 15.8 | mims.comnih.gov |

Pretreatment with dexamethasone, a glucocorticoid receptor agonist, was found to block the increase in plasma corticosterone levels induced by this compound. mims.comnih.gov This suggests an interaction with the glucocorticoid negative feedback mechanism within the HPA axis. mims.comnih.gov

Sigma receptors are implicated in the regulation of prolactin secretion. wikidata.org Studies in rats have shown that this compound dose-dependently increases concentrations of prolactin in serum. wikidata.org Prolactin secretion is primarily regulated by the hypothalamus, with dopamine acting as the main inhibitory signal on prolactin-secreting cells in the anterior pituitary via D2 receptors. nih.gov While this compound is known to have modest affinity as a D2 antagonist nih.govwikipedia.org, the observed increase in prolactin has been linked to the involvement of sigma receptors in the regulation of its secretion. wikidata.org

Impact on Corticosterone Homeostasis

Comprehensive Receptor Binding Profile and Polypharmacology

This compound is characterized by a balanced binding profile, exhibiting modest affinity for dopamine D2 and serotonin 5-HT2 receptors, alongside its high affinity for the sigma receptor. nih.govwikipedia.org Its affinity for the D2 receptor site has been reported with a Ki value of 104 nM. nih.gov this compound has also been noted to possess high affinity for the 5-HT receptor. tocris.comwikipedia.org This multi-receptor interaction profile, sometimes referred to as polypharmacology, contributes to its complex effects on neurochemical and neuroendocrine systems. wikidata.org Atypical antipsychotics, including this compound, are known to modulate a variety of receptors beyond D2, such as 5-HT2A/2C, 5-HT1A/1C, alpha-1, and alpha-2 adrenergic receptors, often with comparable or higher affinities than for D2 receptors, which is believed to contribute to their broader therapeutic profiles. uni.lu

| Receptor Type | Affinity / Ki Value | Citation |

| Sigma Receptor | High Affinity | nih.govwikipedia.orgtocris.comwikipedia.orgmims.commims.com |

| Dopamine D2 | Modest Affinity | nih.govwikipedia.org |

| Dopamine D2 | Ki = 104 nM | nih.gov |

| Serotonin 5-HT2 | Modest Affinity | nih.govwikipedia.org |

| Serotonin 5-HT | High Affinity | tocris.comwikipedia.org |

Preclinical Pharmacodynamics and Efficacy Assessment of Gevotroline

In Vitro Pharmacological Characterization

In vitro studies are essential for determining the affinity and activity of a compound at specific molecular targets, such as receptors. giffordbioscience.comwikipedia.org

Receptor Binding Assays

Receptor binding assays are utilized to measure the affinity of a ligand for a receptor. giffordbioscience.comwikipedia.org These assays typically involve the use of radiolabeled ligands that bind to the receptor, and the ability of the test compound to displace this binding is measured. nih.gov Gevotroline has been shown to exhibit affinity for several receptors, including dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors, as well as the sigma receptor. wikipedia.org Specifically, it showed weak affinity for the D2 receptor site with a Ki value of 104 nM. ebi.ac.uk this compound has also been identified as a serotonin 5-HT2 receptor antagonist. wikipedia.orgwikimedia.org Furthermore, this compound binds at sigma sites. researchgate.net

A summary of this compound's binding affinity at certain receptors is presented in the table below:

| Receptor Type | Binding Affinity (Ki) | Citation |

| Dopamine D2 | 104 nM | ebi.ac.uk |

Cell-Based Functional Assays

Cell-based functional assays are used to evaluate the biological activity of a compound by measuring its effect on cellular responses mediated by specific targets. pharmaron.comoncolines.comaccelevirdx.com These assays can provide insights into whether a compound acts as an agonist or antagonist at a receptor and its potency in a more physiologically relevant context compared to simple binding assays. giffordbioscience.com While specific detailed data on cell-based functional assays for this compound were not extensively detailed in the provided snippets, such assays are a standard part of preclinical characterization to understand the functional consequences of receptor binding, such as evaluating its antagonist activity at D2 and 5-HT2 receptors. wikipedia.orgoncolines.com

In Vivo Behavioral Pharmacology

In vivo behavioral studies in animal models are crucial for assessing the potential efficacy of a compound for treating psychiatric disorders like schizophrenia. scielo.brscielo.br These models are designed to mimic certain aspects of the disorder or to test the ability of a compound to modulate behaviors thought to be mediated by the same neurobiological pathways involved in the disease. scielo.br

Models of Antipsychotic Efficacy

Animal models predictive of antipsychotic efficacy are used to identify compounds that may be effective in reducing positive symptoms of schizophrenia, such as hallucinations and delusions. scielo.brscielo.br

Conditioned Avoidance Response (CAR) Inhibition

The conditioned avoidance response (CAR) test is a widely used animal model to identify drugs with potential antipsychotic-like effects. sygnaturediscovery.comwikipedia.org In this test, animals learn to perform a specific behavior to avoid an unpleasant stimulus. wikipedia.org Antipsychotic drugs selectively inhibit the conditioned avoidance response without affecting the animal's ability to perform the unconditioned escape response. sygnaturediscovery.comwikipedia.orgnih.gov this compound was found to be orally active in blocking the CAR in rats. ebi.ac.ukresearchgate.net Its AB50 (the dose at which the response is blocked in 50% of the animals) for inhibiting CAR in rats was reported as 14 mg/kg orally. ebi.ac.uk

A summary of this compound's effect in the CAR inhibition model is presented below:

| Model | Species | Route of Administration | Efficacy Measure | Result | Citation |

| Conditioned Avoidance Response Inhibition | Rats | Oral | AB50 | 14 mg/kg | ebi.ac.uk |

Antagonism of Apomorphine-Induced Behaviors (e.g., Stereotypy, Climbing)

Apomorphine, a dopamine receptor agonist, induces characteristic behaviors in rodents, such as stereotypy (repetitive behaviors like sniffing or licking) and climbing. ajol.infofrontiersin.org Antagonism of these apomorphine-induced behaviors is considered a relevant model for assessing potential antipsychotic activity, particularly related to the blockade of dopamine D2 receptors. ajol.infofrontiersin.org Compounds with antipsychotic properties can inhibit these behaviors. frontiersin.org this compound demonstrated differential potency in antagonizing apomorphine-induced stereotyped behavior and climbing behavior in rats. ebi.ac.uk It showed an ED50 of 11 mg/kg (intraperitoneal) for antagonizing apomorphine-induced stereotyped behavior and an ED50 of 4 mg/kg (intraperitoneal) for antagonizing apomorphine-induced climbing behavior. ebi.ac.uk The higher potency in inhibiting climbing behavior compared to stereotypy for compounds with strong 5-HT2A inhibitory effects has been noted. frontiersin.org

A summary of this compound's effects on apomorphine-induced behaviors is presented in the table below:

| Behavior Model | Species | Route of Administration | Efficacy Measure | Result | Citation |

| Apomorphine-Induced Stereotypy Antagonism | Rats | Intraperitoneal | ED50 | 11 mg/kg | ebi.ac.uk |

| Apomorphine-Induced Climbing Antagonism | Rats | Intraperitoneal | ED50 | 4 mg/kg | ebi.ac.uk |

These preclinical findings, particularly the activity in CAR inhibition and the differential antagonism of apomorphine-induced behaviors, were suggestive of potential antipsychotic efficacy for this compound. ebi.ac.uk

Antagonism of Psychotomimetic Actions (e.g., N-allyl-normetazocine)

This compound has demonstrated the ability to antagonize the psychotomimetic actions induced by compounds such as N-allyl-normetazocine (NAN; SKF-10047). ebi.ac.uk Both this compound and BMY-14802, another compound known to antagonize NAN's psychotomimetic effects, exhibit high affinity for the sigma receptor. ebi.ac.uk This antagonism of NAN-induced effects suggests a potential mechanism of action related to sigma receptor interactions in counteracting psychotomimetic states.

Evaluation of Extrapyramidal Side Effect (EPS) Liability

Preclinical testing of this compound included evaluating its potential for causing extrapyramidal side effects (EPS). This compound showed differential potency in antagonizing behaviors induced by apomorphine, a dopamine receptor agonist. ebi.ac.uk Specifically, it demonstrated an ED50 of 11 mg/kg (intraperitoneal) in antagonizing apomorphine-induced stereotyped behavior and an ED50 of 4 mg/kg (intraperitoneal) in antagonizing apomorphine-induced climbing behavior in rats. ebi.ac.uk These differential potencies, coupled with a weak affinity for the D2 receptor site (Ki = 104 nM), were considered suggestive of antipsychotic efficacy with a low potential for EPS liability, a characteristic often associated with atypical antipsychotic agents. ebi.ac.ukebi.ac.ukresearchgate.net Extrapyramidal side effects are movement disorders often associated with antipsychotic medications that block dopamine D2 receptors. nih.govpsychdb.com

Table 1: Preclinical Behavioral Effects of this compound

| Behavior Assessed | Species | Route of Administration | ED50 (mg/kg) | Reference |

| Antagonism of Apomorphine Stereotypy | Rat | Intraperitoneal | 11 | ebi.ac.uk |

| Antagonism of Apomorphine Climbing | Rat | Intraperitoneal | 4 | ebi.ac.uk |

| Conditioned Avoidance Response (CAR) | Rat | Oral | 14 (AB50) | ebi.ac.uk |

Note: AB50 refers to the dose that blocks the response in 50% of animals.

Neurochemical Investigations

Neurochemical studies have explored this compound's interactions with neurotransmitter systems, particularly the dopamine system, and its influence on neuroendocrine function, including the HPA axis.

Dopamine System Modulation

This compound's effects on the dopamine system have been investigated through various methods, including assessment of tyrosine hydroxylase activity and microdialysis studies. ebi.ac.uknih.gov Dopaminergic modulation is critical in the mechanism of action of many psychotropic drugs. elifesciences.orgnih.govnih.gov

Effects on Tyrosine Hydroxylase Activity in Dopamine Neurons

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of dopamine. mdpi.comnih.gov Studies have shown that this compound can increase the activity of tyrosine hydroxylase within the terminals of tuberoinfundibular dopamine neurons in vivo. ebi.ac.uknih.gov This effect was also observed with other sigma ligands like BMY 14802 and tiospirone, but not with remoxipride. ebi.ac.uknih.gov This suggests that this compound influences dopamine synthesis, at least in specific neuronal pathways.

Analysis of Extracellular Dopamine and Metabolite Concentrations (e.g., Dihydroxyphenylacetic Acid) via Microdialysis

In vivo microdialysis is a technique used to measure extracellular concentrations of neurotransmitters and their metabolites in the brain. conductscience.comconicet.gov.arnih.gov While this compound increased tyrosine hydroxylase activity in tuberoinfundibular neurons, studies using in vivo microdialysis to measure extracellular concentrations of dopamine and dihydroxyphenylacetic acid (DOPAC), a major dopamine metabolite, in the striatum showed increases with BMY 14802 and remoxipride, but the effect of this compound on these specific striatal measures is not explicitly detailed as increased in the same context in the provided information. ebi.ac.uknih.govbesjournal.com However, the pattern of neurochemical responses to sigma ligands like this compound has been noted to resemble those of atypical antipsychotics. nih.gov DOPAC levels in dialysate are considered an index of in vivo dopaminergic metabolism and turnover. conicet.gov.arnih.gov

Neuroendocrine Alterations Related to HPA Axis Activity

This compound has been shown to influence neuroendocrine parameters, specifically those related to the hypothalamic-pituitary-adrenal (HPA) axis. ebi.ac.ukebi.ac.uknih.gov The HPA axis is a complex neuroendocrine system involved in the stress response and maintaining homeostasis. frontiersin.orgbinasss.sa.cr Studies in rats indicated that this compound increased activity in the HPA axis, leading to elevated levels of corticosterone (B1669441) in plasma. ebi.ac.uk This effect was also observed with BMY-14802. ebi.ac.uk The increase in corticosterone levels was dose-dependent for this compound, as well as for BMY 14802, tiospirone, and remoxipride. nih.gov The ED50 for this compound in increasing plasma corticosterone levels varied depending on the circadian rhythm phase, being 9.6 mmol/kg during the acrophase (peak activity) and 21.2 mmol/kg during the low activity phase. ebi.ac.uk The efficacy of this compound in elevating corticosterone was similar during both phases. ebi.ac.uk These findings suggest that this compound, as a sigma ligand, may influence the regulation of corticosterone secretion via the HPA axis. ebi.ac.uknih.gov

Table 2: Effect of Sigma Ligands on Plasma Corticosterone Levels in Rats

| Compound | Effect on Plasma Corticosterone | ED50 (mmol/kg) - Acrophase | ED50 (mmol/kg) - Low Activity Phase | Reference |

| This compound | Increased Dose-Dependently | 9.6 | 21.2 | ebi.ac.uknih.gov |

| BMY 14802 | Increased Dose-Dependently | 6.5 | 15.8 | ebi.ac.uknih.gov |

| Tiospirone | Increased Dose-Dependently | Not specified | Not specified | nih.gov |

| Remoxipride | Increased Dose-Dependently | Not specified | Not specified | nih.gov |

Clinical Research Trajectory and Development Outcomes of Gevotroline

Early Phase Clinical Trials (e.g., Phase II Studies)

The clinical development of Gevotroline progressed to early phase trials. Specifically, the compound reached Phase II clinical trials as part of its evaluation for potential therapeutic use in schizophrenia. wikipedia.orgnewdu.comebi.ac.uk These early trials are typically designed to assess the efficacy and safety of a drug in a larger group of patients than Phase I studies, while also further evaluating effectiveness for a specific indication.

Clinical Efficacy Outcomes in Target Patient Populations (e.g., Schizophrenia)

During its Phase II clinical evaluation for the treatment of schizophrenia, this compound reportedly demonstrated efficacy. wikipedia.orgnewdu.comebi.ac.uk While specific detailed efficacy data, such as changes in standardized rating scale scores (e.g., PANSS), are not extensively detailed in the available information, reports from these trials indicated positive outcomes regarding the compound's effectiveness in the target patient population.

Clinical Safety and Tolerability Profiles

In addition to efficacy, the safety and tolerability of this compound were assessed during its clinical trials. Findings from the Phase II studies indicated that this compound was considered well-tolerated by participants. wikipedia.orgnewdu.comebi.ac.uk Evaluation of tolerability focuses on the degree to which overt adverse effects can be endured by the subject in a clinical trial setting. c-path.orgfriendsofcancerresearch.org

Based on the available information regarding its Phase II development, the key reported clinical outcomes for this compound can be summarized as follows:

| Development Stage | Target Indication | Reported Efficacy Outcome | Reported Tolerability Outcome |

| Phase II | Schizophrenia | Showed efficacy | Well-tolerated |

Analysis of Development Discontinuation and Non-Marketed Status

Despite reaching Phase II clinical trials and reports of showing efficacy and being well-tolerated, this compound was ultimately never marketed. wikipedia.orgebi.ac.uk The specific reasons leading to the discontinuation of this compound's development after Phase II are not explicitly detailed in the provided information. Pharmaceutical development can be halted for various reasons, including insufficient efficacy in later-stage trials, unfavorable safety profiles compared to existing treatments, strategic business decisions, or other factors. However, for this compound, the precise analysis of its development discontinuation and resulting non-marketed status is not available in the consulted sources.

Synthetic Methodologies and Structure Activity Relationships of Gevotroline

General Synthetic Strategies for γ-Carboline Scaffolds

The γ-carboline scaffold, also known as 1H-pyrido[4,3-b]indole, is a heterocyclic system found in various natural products and biologically active molecules. researchgate.netnih.gov The synthesis of γ-carboline derivatives has been an active area of research, and various methodologies have been developed. researchgate.netechemcom.com

Traditional methods for constructing the carboline core often involve building the pyridine (B92270) ring onto an indole-derived precursor. ljmu.ac.uk Some classical approaches include the Graebe-Ullmann synthesis, which involves the thermal decomposition of N-pyridylbenzotriazoles, and the Fischer indole (B1671886) synthesis, which has been successfully extended to prepare tetrahydro-γ-carboline derivatives. beilstein-journals.org However, these methods can sometimes suffer from limitations such as low yields, limited substrate scope, and the requirement for harsh reaction conditions. beilstein-journals.org

More recent strategies have focused on transition metal-catalyzed procedures and cascade reactions to provide more efficient access to γ-carboline systems. echemcom.combeilstein-journals.orgrsc.org Examples include palladium-catalyzed imino-annulation of internal alkynes, ruthenium and rhodium-catalyzed [2+2+2] cycloadditions, and gold-catalyzed tandem cycloisomerization/Pictet-Spengler cyclization reactions. echemcom.combeilstein-journals.org Other approaches involve base-mediated ring closure, Pd-catalyzed C-H addition to nitriles followed by cyclization, and oxidative annulation reactions. ljmu.ac.ukacs.org The synthesis of tetrahydro-γ-carbolines can also be achieved through reactions like the Pictet-Spengler type reactions and stereodivergent catalytic asymmetric cascade reactions. nih.govresearchgate.net

Specific Synthesis Routes for Gevotroline and Related Compounds

While detailed, step-by-step published synthesis routes specifically for this compound are not extensively available in the provided search results, its structure suggests it would be synthesized through methods applicable to tetrahydro-γ-carbolines with specific substituents.

This compound is an 8-fluoro-substituted tetrahydro-γ-carboline with a 3-(pyridin-3-yl)propyl group attached to the nitrogen at the 2-position. wikipedia.orghodoodo.com The synthesis of substituted tetrahydro-γ-carbolines often involves reactions starting from substituted arylhydrazines and N-protected-4-piperidones via Fischer indole cyclization. researchgate.netechemcom.com Subsequently, modifications such as N-alkylation would be necessary to introduce the 3-(pyridin-3-yl)propyl side chain.

The introduction of the fluorine atom at the 8-position of the γ-carboline core would likely be incorporated through the use of a suitably substituted starting material, such as a fluorinated arylhydrazine or indole derivative, in the initial cyclization step.

Some synthetic strategies for substituted tetrahydro-γ-carbolines mentioned in the literature include the reaction of substituted arylhydrazines with N-protected-4-piperidones echemcom.com. Another method involves the reaction of 2-substituted indole derivatives or indolyl allylic methyl carbonates with appropriate reagents under catalytic conditions. nih.govrhhz.net

The formation of the 3-(pyridin-3-yl)propyl chain and its attachment to the nitrogen at the 2-position of the tetrahydro-γ-carboline scaffold would involve standard chemical transformations such as alkylation or reductive amination, depending on the specific synthetic strategy employed.

Structure-Activity Relationship (SAR) Investigations of this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a molecule's chemical structure affect its biological activity. gardp.orgwikipedia.orgresearchgate.net For this compound, SAR investigations would aim to identify which parts of the molecule are responsible for its affinity and activity at dopamine (B1211576) D2, serotonin (B10506) 5-HT2, and sigma receptors. wikipedia.orgncats.ioebi.ac.uk

While specific detailed SAR data for a wide range of this compound analogs is not provided in the search results, the fact that it was developed as an antipsychotic suggests that modifications to the core structure and side chain were likely explored to optimize its receptor binding profile and pharmacological properties. ncats.io

The γ-carboline scaffold itself is known to exhibit diverse biological activities depending on the substitution pattern. researchgate.net Variations in the substituents on the indole and pyridine rings, as well as modifications to the linker and the terminal pyridine ring in the side chain, could significantly impact the compound's interaction with its target receptors.

Research on related tetrahydro-γ-carboline derivatives has shown that substituents can influence various biological activities, including neuropharmacological effects. researchgate.netrhhz.net For instance, modifications to the nitrogen atom at the 2-position (where the pyridin-3-ylpropyl chain is attached in this compound) are known to affect the properties of tetrahydro-γ-carbolines. researchgate.net

Design and Synthesis of this compound Derivatives for Modulated Biological Activity

The design and synthesis of derivatives of a lead compound like this compound are typically undertaken to improve its pharmacological profile, such as enhancing potency, selectivity for specific receptors, or modifying pharmacokinetic properties. steeronresearch.com Given this compound's activity at D2, 5-HT2, and sigma receptors, derivative synthesis could aim to create analogs with:

Increased selectivity for one receptor over the others.

Higher affinity or different functional activity (e.g., partial agonism instead of antagonism) at one or more of the targets.

Improved metabolic stability or bioavailability.

The synthesis of this compound derivatives would involve chemical modifications to its structure, guided by SAR insights. Potential modifications could include:

Varying the substituent at the 8-position of the γ-carboline core (e.g., replacing fluorine with other halogens, alkyl groups, or electron-donating/withdrawing groups).

Modifying the linker between the tetrahydro-γ-carboline core and the terminal pyridine ring (e.g., changing the length of the propyl chain, introducing branching, or incorporating other functional groups).

Modifying the terminal pyridine ring (e.g., changing the position of the nitrogen, adding substituents to the pyridine ring).

Modifying the nitrogen atom at the 2-position of the tetrahydro-γ-carboline core.

These modifications would require the application of various synthetic techniques, building upon the general strategies for γ-carboline synthesis and specific methods for introducing the desired substituents. The synthesized derivatives would then be evaluated in biological assays to determine their affinity and activity at the target receptors and assess how the structural changes have modulated their biological profiles. This iterative process of design, synthesis, and biological evaluation is fundamental to drug discovery and optimization. steeronresearch.com

Emerging Research Areas and Unconventional Occurrences of Gevotroline

Gevotroline in Natural Product Research

Recent investigations into the chemical composition of traditional fermented beverages have identified the presence of this compound, suggesting a natural origin or formation pathway within these complex matrices.

Detection and Significance in Fermented Beverages (e.g., Palm Wine)

This compound hydrochloride has been putatively identified as a key differentiating metabolite in palm wine produced from various palm species, including Elaeis guineensis, Raphia hookeri, and Borassus aethiopum, in regions such as Côte d'Ivoire. researchgate.netresearchgate.netnih.govdntb.gov.uacolab.ws Its presence has been detected through metabolomic approaches, such as mass spectrometry, used to profile the complex mixture of compounds in these beverages. researchgate.netresearchgate.netnih.govdntb.gov.ua The concentration of this compound in palm wine can vary depending on factors such as the palm species and the stage of the tapping and fermentation process. Studies have indicated a decline in the relative abundance of this compound during the later stages of palm wine tapping (15–25 days). researchgate.netresearchgate.netfrontiersin.orgnih.govnih.gov

The detection of this compound in palm wine is significant as it highlights the potential for this compound to be naturally produced during the fermentation mediated by the indigenous microbial communities present in the palm sap. researchgate.netresearchgate.netnih.govnih.govnih.govfrontiersin.orgfrontiersin.org

Metabolomic Investigations Involving this compound

Metabolomic studies have been instrumental in identifying this compound within the complex biochemical environment of fermented palm sap, providing a broader understanding of the metabolic processes at play.

Metabolic Profiling in Complex Biological Systems (e.g., Microbial Studies)

Metabolomics, utilizing techniques such as mass spectrometry, has been applied to profile the metabolic changes occurring during the fermentation of palm sap. researchgate.netresearchgate.netnih.govdntb.gov.uafrontiersin.org These studies have revealed this compound as one of the differentiating metabolites present in palm wine, distinguishing the biochemical profiles of wines from different palm species. researchgate.netresearchgate.netnih.govdntb.gov.ua The dynamic changes in microbial communities, predominantly yeasts like Saccharomyces cerevisiae and various bacteria (e.g., Lactobacillaceae, Leuconostocaceae, Acetobacteriaceae), during fermentation are linked to the resulting metabolite profiles, including the presence and abundance of this compound. researchgate.netnih.govnih.govnih.gov The decline in this compound's relative abundance in later tapping stages suggests its metabolism or degradation by the evolving microbial consortia or other chemical processes occurring over time. researchgate.netresearchgate.netfrontiersin.orgnih.govnih.gov

Correlation with Putative Health Benefits and Nutritional Profiles

Here is a table summarizing the putative identification of this compound in different palm wine types:

| Palm Species | Putative Differentiating Metabolites Identified | Source |

| Elaeis guineensis | This compound hydrochloride, Sesartemin, Methylisocitrate | researchgate.netresearchgate.netnih.govdntb.gov.uacolab.ws |

| Raphia hookeri | Derivative of homoserine, Mitoxantrone (B413) | researchgate.netresearchgate.netnih.govdntb.gov.uacolab.ws |

| Borassus aethiopum | Pyrimidine nucleotide sugars (UDP-D-galacturonate), myo-Inositol derivatives | researchgate.netresearchgate.netnih.govdntb.gov.uacolab.ws |

Future Directions in this compound Research

Future research on this compound in the context of natural products and metabolomics could focus on several key areas. A deeper understanding of the specific microbial pathways involved in the formation or metabolism of this compound during palm sap fermentation is crucial. Identifying the specific microorganisms responsible and the biochemical reactions they catalyze would provide valuable insights into the natural biosynthesis of this compound. Further detailed quantitative analysis of this compound concentrations across different palm species, geographical locations, and fermentation stages would help establish its prevalence and variability. Investigating the stability of this compound in palm wine over time and under various storage conditions is also important for understanding its presence in the consumed beverage. Additionally, research could explore whether this compound or its related metabolites are present in other fermented foods or natural products. Finally, while avoiding pharmacological claims outside the scope of natural occurrence, future studies could explore the ecological role of this compound in the microbial ecosystem of palm wine or investigate any non-pharmacological bioactivities it might possess in this context. Utilizing advanced multi-platform metabolomics and metagenomics approaches will be essential to further unravel the complexities of palm wine fermentation and the role of compounds like this compound within these systems. researchgate.netresearchgate.netnih.govnih.govfrontiersin.org

Exploration of Novel Therapeutic Applications

While this compound was initially investigated for its antipsychotic properties due to its activity on dopamine (B1211576) and serotonin (B10506) receptors, emerging research areas explore its potential in other therapeutic contexts. As a tetrahydro-γ-carboline derivative, this compound belongs to a class of compounds that have shown diverse bioactivities, including neuropharmacological, anti-inflammatory, anticancer, antiviral, antibacterial, antifungal, and antimalarial activities researchgate.netrsc.orgrsc.org.

The presence of the γ-carboline skeleton in various biologically active compounds suggests potential for this compound in areas beyond psychosis. For instance, other tetrahydro-γ-carbolines like Tubastatin A and Dimebon have been identified as potent immunosuppressants and neuroprotective agents researchgate.net. Although specific novel therapeutic applications for this compound itself, beyond its known antipsychotic activity, are not extensively detailed in the provided search results, its structural class indicates a broader spectrum of potential biological interactions that warrant further investigation.

Interestingly, this compound has been identified as a metabolite in palm wine, an alcoholic beverage produced from the sap of palm trees colab.wsscispace.com. Its presence, particularly in oil palm wine, along with other compounds like mitoxantrone (an anticancer drug), has been suggested to support the therapeutic potential historically attributed to palm wine scispace.com. The identification of this compound in a natural, fermented product highlights an unconventional occurrence and potentially opens avenues for research into its role or significance in such matrices.

Advanced Mechanistic Characterization

The initial mechanistic understanding of this compound centered on its antagonist activity at D₂ and 5-HT₂ receptors and high affinity for the sigma receptor wikipedia.org. Advanced mechanistic characterization in current research would likely involve a more detailed exploration of these interactions and the identification of other potential molecular targets or pathways influenced by this compound.

Given its classification as a γ-carboline, research into the mechanisms of action of related compounds can provide insights. γ-Carbolines are known to exhibit biological activity via diverse mechanisms researchgate.net. While specific advanced mechanistic studies solely focused on this compound are not prominently featured in the search results, ongoing research into the broader class of γ-carbolines often involves detailed investigations into receptor binding profiles, enzyme inhibition, and modulation of signaling pathways. For example, studies on other γ-carboline analogues have explored their activity as 5-HT₆ receptor antagonists and their potential in rescuing gating defects in cystic fibrosis transmembrane conductance regulator (CFTR) researchgate.net. Such studies exemplify the types of advanced mechanistic characterization that could be applied to this compound to fully understand its pharmacological profile.

The identification of this compound in palm wine also suggests potential areas for mechanistic study related to its biosynthesis or its interaction with the complex matrix of the beverage scispace.com.

Computational Modeling and Drug Discovery Strategies

Computational modeling plays a significant role in modern drug discovery and can be applied to compounds like this compound to understand their properties, predict interactions, and guide the design of novel analogues mdpi.comnih.govschrodinger.comdrughunter.com. Techniques such as molecular docking, quantitative structure-activity relationships (QSAR), and molecular dynamics simulations can be employed to study this compound's binding to its known targets (D₂, 5-HT₂, and sigma receptors) and to identify potential off-targets mdpi.com.

Computational models can aid in predicting pharmacokinetic properties, including permeability across biological barriers like the blood-brain barrier, which is particularly relevant for a compound initially developed for central nervous system disorders mdpi.com. By simulating molecular interactions and predicting properties, computational approaches can help refine the understanding of why this compound showed efficacy in clinical trials but was not marketed, potentially identifying subtle interactions or properties that influenced its development path.

Furthermore, computational strategies can be used in the design and virtual screening of novel γ-carboline derivatives structurally related to this compound, aiming to identify compounds with improved efficacy, selectivity, or pharmacokinetic profiles mdpi.comdrughunter.com. The γ-carboline skeleton, present in this compound, is recognized as a valuable scaffold in medicinal chemistry rsc.orgrsc.orgresearchgate.net. Computational modeling can facilitate the exploration of chemical space around the this compound structure to discover new lead compounds with potential therapeutic applications, building upon the knowledge gained from this compound's initial development and the broader research on γ-carbolines.

Computational modeling can also be applied to understand the presence and potential role of this compound in unconventional occurrences like palm wine, perhaps exploring the enzymatic pathways involved in its formation or its stability within the matrix.

Q & A

Basic Research Questions

Q. How should a preclinical study be designed to evaluate Gevotroline’s therapeutic efficacy?

- Methodological Answer : Use a controlled experimental design with randomization and blinding to minimize bias. Define primary endpoints (e.g., biomarker reduction, behavioral outcomes) and secondary endpoints (e.g., safety profiles). Employ dose-response curves to establish efficacy thresholds. Include a control group (vehicle or standard therapy) and validate results with statistical tests (e.g., ANOVA, t-tests) to ensure reproducibility .

Q. What animal models are appropriate for studying this compound’s pharmacokinetic (PK) properties?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard for PK studies due to well-characterized metabolic pathways. Use cannulation for serial blood sampling to measure plasma concentration-time profiles. Calculate parameters like half-life (t½), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis (NCA) software. Cross-validate with in vitro hepatocyte assays to predict hepatic metabolism .

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax models) to quantify EC50/ED50 values. Use Bayesian hierarchical models for small sample sizes or heterogeneous data. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Validate assumptions with residual plots and goodness-of-fit tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?

- Methodological Answer : Conduct a systematic review to identify methodological disparities (e.g., dosing regimens, assay conditions). Perform sensitivity analyses to assess the impact of confounding variables (e.g., cell line specificity, protein binding artifacts). Use orthogonal validation techniques (e.g., CRISPR knockdown, isoform-specific inhibitors) to confirm target engagement. Publish negative results to reduce publication bias .

Q. What in vitro models best predict this compound’s in vivo metabolic stability?

- Methodological Answer : Use primary human hepatocytes or liver microsomes to assess Phase I/II metabolism. Compare intrinsic clearance (CLint) values across species to predict human PK. Incorporate physiologically based pharmacokinetic (PBPK) modeling to scale in vitro data to in vivo outcomes. Validate with cytochrome P450 inhibition/induction assays to identify drug-drug interaction risks .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s downstream effects?

- Methodological Answer : Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to transcriptomic datasets. Use weighted gene co-expression network analysis (WGCNA) to identify hub genes. For proteomics, perform time-resolved LC-MS/MS with stable isotope labeling (SILAC) to quantify protein abundance changes. Integrate omics layers via systems biology tools (e.g., Cytoscape, STRING) and validate with functional assays (e.g., siRNA silencing) .

Q. What experimental strategies minimize variability in long-term toxicity studies of this compound?

- Methodological Answer : Standardize housing conditions (e.g., diet, circadian cycles) and use littermate controls. Implement longitudinal sampling to track individual animal responses over time. Apply mixed-effects models to account for inter-subject variability. Use histopathology scoring blinded to treatment groups and corroborate findings with organ-specific biomarkers (e.g., ALT for liver toxicity) .

Key Methodological Considerations

- Data Contradiction Analysis : Use meta-analytic frameworks (e.g., random-effects models) to synthesize conflicting results. Report heterogeneity metrics (I² statistic) and explore subgroup analyses (e.g., by dosage or model system) .

- Reproducibility : Document protocols in line with ARRIVE guidelines for animal studies or MIAME standards for omics data. Share raw datasets and code via repositories like Figshare or GitHub .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.